![molecular formula C18H18N4O2S B3013857 (E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide CAS No. 1173524-26-9](/img/structure/B3013857.png)

(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A series of 2-(3,5-dimethylpyrazol-1-yl)ethylseleno derivatives has been synthesized1. The glutathione peroxidase like catalytic activity of these compounds has been studied in a model system, in which reduction of hydrogen peroxide with dithiothreitol (DTT red), in the presence of an organoselenium compound was investigated by 1 H NMR spectroscopy1.Molecular Structure Analysis

Four Co, Zn/Cd-containing coordination polymers incorporating the 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand, namely [Co(fa) 2 (btap) 2] (1), [Zn 3 (btc) 2 (btap) 4 (H 2 O) 2] (2), [Cd 3 (btc) 2 (btap)(H 2 O) 6] (3) and [Cd(oa)(btap)] (4), were synthesized by the solvothermal method2.

Chemical Reactions Analysis

All these compounds exhibit GPx like catalytic activities and the catalytic reaction proceeds through a selenoxide intermediate, identified by 77 Se { 1 H} NMR spectroscopy1.

Physical And Chemical Properties Analysis

The physical and chemical properties of the specific compound you mentioned are not available in the sources I found. However, the related compounds mentioned in the sources seem to have interesting properties such as fluorescence2 and catalytic activity1.科学的研究の応用

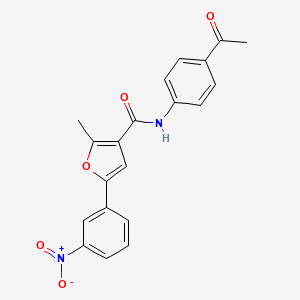

Synthesis and Derivative Formation

- The compound serves as a building block for synthesizing a variety of heterocyclic derivatives, such as azole, pyrimidine, and pyran derivatives. These derivatives have potential applications in medicinal chemistry and drug development (Farag et al., 2011).

Antiproliferative Properties

- Certain derivatives of the compound have been found to exhibit antiproliferative activity against cancer cell lines. This suggests potential applications in cancer research and therapy (Bashandy et al., 2014).

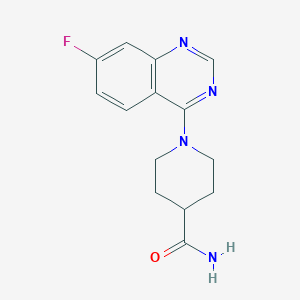

Imaging Agent Development

- Some derivatives have shown high affinity and selectivity for peripheral benzodiazepine receptors, making them potential candidates for imaging agents in studying neurodegenerative disorders (Fookes et al., 2008).

Antioxidant and Antimicrobial Activities

- Pyrazolopyridine derivatives have exhibited significant antioxidant, antitumor, and antimicrobial activities. These properties are crucial for the development of new therapeutic agents (El‐Borai et al., 2013).

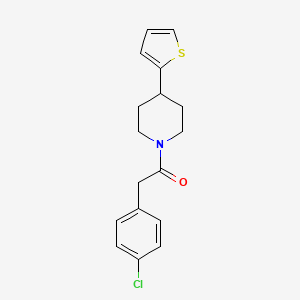

Corrosion Inhibition

- Certain pyrazole-pyridine compounds have been studied for their effectiveness as corrosion inhibitors, which is significant in material science and engineering (Bouklah et al., 2005).

Antimalarial Activity

- Derivatives connected to benzenesulfonamide moieties have shown activity against Plasmodium falciparum, indicating potential in antimalarial drug development (Silva et al., 2016).

Electronic Applications

- The compound has been used in the development of materials for organic light-emitting diodes (OLEDs), showcasing its utility in electronics and photonics (Li et al., 2016).

Safety And Hazards

The safety and hazards associated with this specific compound are not mentioned in the sources I found. It’s important to handle all chemicals with appropriate safety measures.

将来の方向性

The future directions for research on this compound are not explicitly mentioned in the sources I found. However, given the interesting properties of related compounds, further research could explore their potential applications in various fields such as medicine, chemistry, and materials science.

Please note that this information is based on the closest related compounds I could find, and may not directly apply to “(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide”. For a comprehensive analysis of this specific compound, more specific research would be needed.

特性

IUPAC Name |

(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-14-12-15(2)22(20-14)18-9-8-17(13-19-18)21-25(23,24)11-10-16-6-4-3-5-7-16/h3-13,21H,1-2H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXAIUCMAJQGTI-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)

![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)

![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![(4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B3013788.png)

![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)